[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine: is a heterocyclic compound with a molecular formula of C9H9N3S . This compound features a pyrimidine ring substituted with a thiophene ring at the 6-position and a methanamine group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine typically involves the condensation of thiophene-2-carboxaldehyde with appropriate pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, organometallic compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various functionalized pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of anti-inflammatory and antioxidant agents. Its derivatives have been evaluated for their ability to inhibit specific enzymes and pathways involved in inflammation and oxidative stress .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anti-fibrotic and anti-tumor activities. These compounds have shown promise in preclinical studies for the treatment of various diseases, including cancer and fibrosis .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystal films and polymers. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .
Wirkmechanismus
The mechanism of action of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes involved in inflammatory and oxidative processes, leading to reduced inflammation and oxidative stress . Additionally, its derivatives can interact with cellular receptors and signaling pathways, modulating cellular functions and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- [6-(Pyridin-2-yl)pyrimidin-4-yl]methanamine
- [6-(Furan-2-yl)pyrimidin-4-yl]methanamine
- [6-(Benzothiophen-2-yl)pyrimidin-4-yl]methanamine
Comparison: Compared to similar compounds, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine exhibits unique electronic and steric properties due to the presence of the thiophene ring. This makes it more versatile in chemical reactions and enhances its potential for various applications. Its derivatives have shown superior biological activities, such as higher anti-inflammatory and antioxidant effects, compared to those of similar compounds .
Eigenschaften
Molekularformel |
C9H9N3S |
---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
(6-thiophen-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9/h1-4,6H,5,10H2 |
InChI-Schlüssel |
DUVGAQQKRHOBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC=NC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.